Cas no 2137827-63-3 (3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester)

3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester
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- インチ: 1S/C12H10BrNO3/c1-2-17-12(16)9-6-7-4-3-5-8(13)10(7)11(15)14-9/h3-6H,2H2,1H3,(H,14,15)
- InChIKey: VHZPYXRVBUTQQH-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2Br)C=C(C(OCC)=O)N1
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397873-0.5g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 0.5g |
$933.0 | 2025-03-16 | |
Enamine | EN300-397873-0.25g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 0.25g |
$893.0 | 2025-03-16 | |
Enamine | EN300-397873-2.5g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-16 | |
Enamine | EN300-397873-1.0g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 1.0g |
$971.0 | 2025-03-16 | |
Enamine | EN300-397873-0.1g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 0.1g |
$855.0 | 2025-03-16 | |
Enamine | EN300-397873-5.0g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-16 | |
Enamine | EN300-397873-0.05g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 0.05g |
$816.0 | 2025-03-16 | |
Enamine | EN300-397873-10.0g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-16 |
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl esterに関する追加情報
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester (CAS No. 2137827-63-3): A Comprehensive Overview
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester, with the CAS number 2137827-63-3, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds known for their diverse biological activities and pharmaceutical applications. The structural features of this molecule, particularly the presence of a bromine substituent at the 8-position and an ethyl ester group at the 1-position, contribute to its unique chemical properties and potential therapeutic utilities.
The isoquinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological effects. These include antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The bromine atom in 3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester serves as a key functional group that can participate in various chemical reactions, such as cross-coupling reactions, which are commonly employed in the synthesis of more complex molecules. Additionally, the ethyl ester functionality enhances the solubility and bioavailability of the compound, making it a valuable intermediate in drug development.
In recent years, there has been a surge in research focused on developing novel isoquinoline derivatives with enhanced pharmacological properties. One of the most promising areas of investigation has been the exploration of isoquinoline-based compounds as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in various diseases, particularly cancer. By inhibiting specific kinases, it is possible to disrupt aberrant signaling pathways and induce apoptosis or cell cycle arrest.
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester has been investigated for its potential as a kinase inhibitor due to its ability to interact with the active site of these enzymes. Preliminary studies have shown that this compound can modulate the activity of several kinases, including those involved in tumor growth and metastasis. The bromine substituent at the 8-position appears to enhance binding affinity by participating in hydrophobic interactions and possibly hydrogen bonding with specific residues in the kinase active site. This interaction is critical for achieving high selectivity and potency.
The synthesis of 3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the bromination of an isoquinoline precursor followed by intramolecular cyclization to form the dihydropyranone core. Subsequent oxidation and esterification steps yield the final product. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.
The biological evaluation of 3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing G0/G1 cell cycle arrest and promoting apoptosis. The mechanism of action appears to involve interference with key signaling pathways such as PI3K/Akt and MAPK/ERK. These pathways are central to cell proliferation and survival, making them attractive targets for therapeutic intervention.
In addition to its anticancer potential, this compound has shown promise in other therapeutic areas. For instance, studies have indicated that it may have antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The bromine atom's reactivity also allows for further derivatization, enabling researchers to fine-tune the pharmacological profile of the molecule.
The development of novel drug candidates often involves structure-activity relationship (SAR) studies to understand how changes in molecular structure affect biological activity. In the case of 3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester, modifications such as varying substituents at different positions or altering functional groups have been explored to improve potency and selectivity. These studies provide valuable insights into designing next-generation isoquinoline derivatives with enhanced therapeutic efficacy.
The synthetic methodologies used for preparing this compound have also contributed to advancements in organic chemistry. The use of transition metal-catalyzed reactions has allowed for more efficient and scalable synthesis routes. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups into the isoquinoline core with high precision.
The pharmaceutical industry continues to invest heavily in isoquinoline-based drugs due to their versatility and potential therapeutic benefits. Companies are actively exploring new derivatives like 3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester for various indications ranging from oncology to neurodegenerative diseases. The growing body of research underscores the importance of this class of compounds in modern drug discovery.
In conclusion, 3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester (CAS No. 2137827-63-3) represents a significant advancement in medicinal chemistry with promising applications in oncology and other therapeutic areas. Its unique structural features and biological activities make it a valuable candidate for further development into novel therapeutics. As research continues to uncover new insights into its mechanisms of action and synthetic possibilities, this compound is poised to play a crucial role in future drug development efforts.
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